N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
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Description
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide is a useful research compound. Its molecular formula is C20H13ClN2O2S2 and its molecular weight is 412.91. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide are the cyclooxygenase enzymes (COX-1 and COX-2) and the 5-lipoxygenase enzyme (5-LOX) . These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It has been found to be a potent inhibitor of COX-2, exhibiting IC50 values in the range of 0.76–9.01 μM . It also shows inhibitory activity against COX-1 and 5-LOX .
Biochemical Pathways
The compound affects the arachidonic acid pathway by inhibiting the activity of COX and 5-LOX enzymes . These enzymes are responsible for the conversion of arachidonic acid into prostaglandins and leukotrienes, respectively, which are key mediators of inflammation. By inhibiting these enzymes, the compound reduces the production of these inflammatory mediators .
Result of Action
The inhibition of COX and 5-LOX enzymes by this compound leads to a reduction in the production of prostaglandins and leukotrienes . This results in decreased inflammation and pain, making the compound potentially useful in the treatment of conditions such as arthritis and other inflammatory diseases .
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O2S2/c21-18-11-10-17(27-18)16-12-26-20(22-16)23-19(24)13-6-8-15(9-7-13)25-14-4-2-1-3-5-14/h1-12H,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAUUDZPZSSWAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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